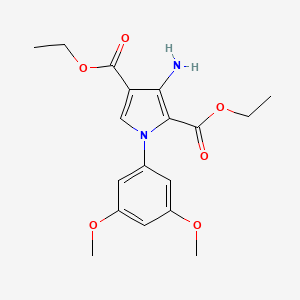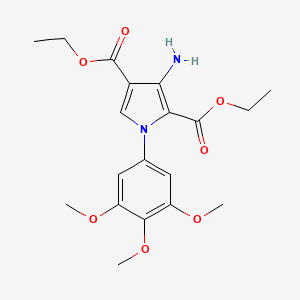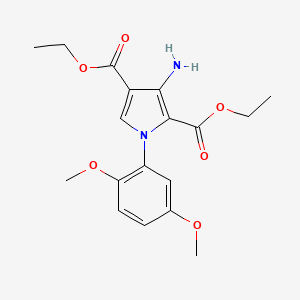
Diethyl 3-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino and dimethoxyphenyl groups, as well as diethyl ester functionalities. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the amino and dimethoxyphenyl groups. The final step involves esterification to introduce the diethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis and purification systems to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
Diethyl 3-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrrole derivatives .
科学研究应用
Diethyl 3-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diethyl 3-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and dimethoxyphenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
- Diethyl 3-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
- Diethyl 3-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrole-3,4-dicarboxylate
- Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
Uniqueness
Diethyl 3-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is unique due to the specific positioning of the dimethoxyphenyl group, which influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications .
属性
IUPAC Name |
diethyl 3-amino-1-(2,5-dimethoxyphenyl)pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-25-17(21)12-10-20(16(15(12)19)18(22)26-6-2)13-9-11(23-3)7-8-14(13)24-4/h7-10H,5-6,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMXRXYRPRQKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
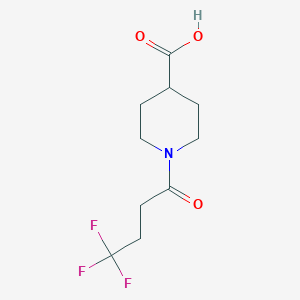
![N,1-dibenzyl-5-[(chloroacetyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7880237.png)
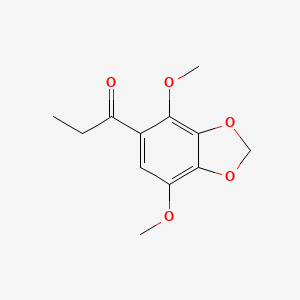
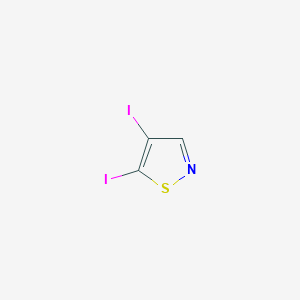
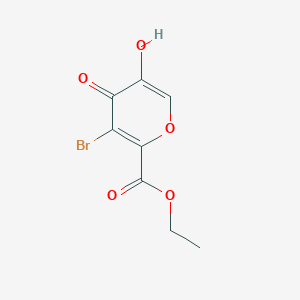
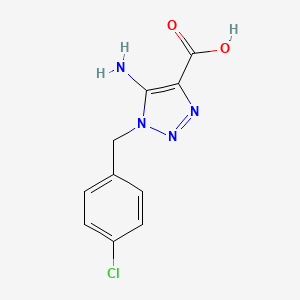
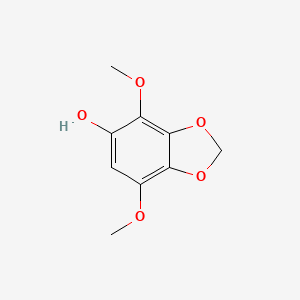
![2-[5-(2-Hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B7880263.png)
![4,5-Dimethoxy-6-[2-nitroethenyl]-2H-1,3-benzodioxole](/img/structure/B7880264.png)
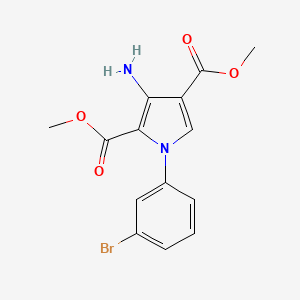
![Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine](/img/structure/B7880273.png)

